![molecular formula C14H15NO3S B1420084 4-[(4-甲基-1,3-噻唑-2-基)甲氧基]苯甲酸乙酯 CAS No. 1204298-44-1](/img/structure/B1420084.png)
4-[(4-甲基-1,3-噻唑-2-基)甲氧基]苯甲酸乙酯
描述
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
合成及衍生物形成
4-[(4-甲基-1,3-噻唑-2-基)甲氧基]苯甲酸乙酯可用作多种有机化合物的合成前体,证明了其在复杂化学结构开发中的效用。例如,它在室温下与乙醇/三乙胺溶液中的芳基亚丙二腈衍生物相互作用,导致形成 1-氨基-3-(取代苯基)-2-氰基-3H-苯并(4,5)噻唑-(3,2-a)吡啶-4-羧酸乙酯衍生物。然后将这些衍生物用于进一步的化学反应,展示了该化合物有机合成中的多功能性 (Mohamed, 2014)。
分子结构分析
该化合物应用于结构化学,参与形成氢键超分子结构。这在一个研究中得到证明,其中 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯分子(一种结构相关的化合物)通过氢键连接,在一、二和三维中形成复杂的链和片状结构。此类研究对于理解分子相互作用和设计新材料至关重要 (Portilla et al., 2007)。
生物活性及潜在治疗应用
4-[(4-甲基-1,3-噻唑-2-基)甲氧基]苯甲酸乙酯及其衍生物表现出潜在的治疗应用,特别是在解决糖尿病并发症方面。例如,源自相似结构的苯并噻唑基取代的亚氨基噻唑烷酮和苯甲酰胺基-氧代噻唑烷酮已显示出对醛糖还原酶(一种与长期糖尿病并发症发展有关的酶)的有效抑制活性。这表明该化合物的衍生物可以用作开发新治疗方法的先导结构 (Saeed et al., 2014)。
抗幼若激素活性
该化合物还因其抗幼若激素(抗 JH)活性而被研究,特别是在害虫管理方面。已经制备了 4-[(4-甲基-1,3-噻唑-2-基)甲氧基]苯甲酸乙酯的衍生物,并显示出可诱导昆虫幼虫早熟变态,这是一种表明 JH 缺乏的症状。该应用指出了该化合物及其衍生物在开发新型害虫控制策略中的潜在用途 (Ishiguro et al., 2003)。
作用机制
Target of Action
Thiazole derivatives, which include ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate.
Result of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the action of ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate may be influenced by the environment in which it is administered .
未来方向
Given the diverse biological activities of thiazole derivatives, future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .
生化分析
Biochemical Properties
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate, have been shown to exhibit enzyme inhibitory activities, particularly against ALK5 (a type of kinase) and TGF-β-induced Smad2/3 phosphorylation . These interactions suggest that Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate may modulate signaling pathways and cellular responses through enzyme inhibition.
Cellular Effects
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as Smad2/3, which are involved in the TGF-β signaling pathway . This modulation can lead to changes in gene expression and cellular responses, impacting processes like cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For instance, Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate has been shown to inhibit ALK5 kinase activity, which in turn affects the phosphorylation of Smad2/3 . This inhibition can alter downstream signaling events and gene expression, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods
Dosage Effects in Animal Models
The effects of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects. For example, thiazole derivatives have been shown to exhibit dose-dependent toxicity, with higher doses leading to increased adverse effects . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can impact its activity and function.
Subcellular Localization
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-17-14(16)11-4-6-12(7-5-11)18-8-13-15-10(2)9-19-13/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJCBIRJAKSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


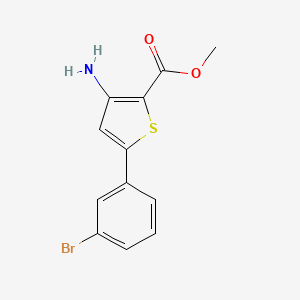

![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)
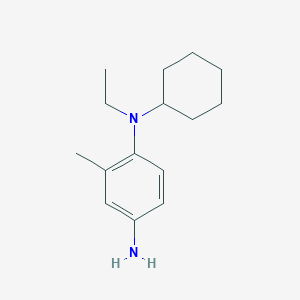
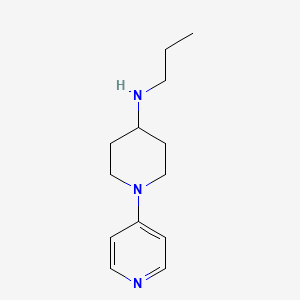

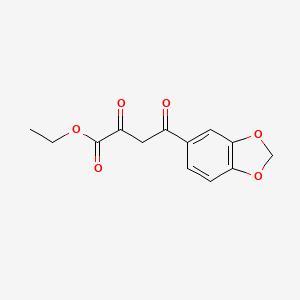

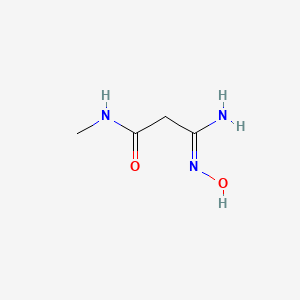
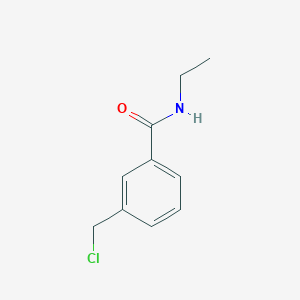
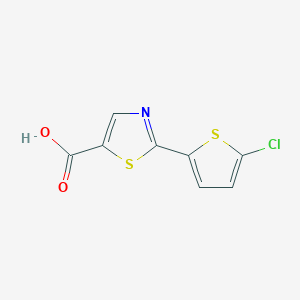
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)


